ganosporelactone B
説明
特性
CAS番号 |
138008-05-6 |
|---|---|
分子式 |
C30H42O7 |
分子量 |
514.659 |
InChI |
InChI=1S/C30H42O7/c1-13-11-30(12-14(2)25(36)37-30)21-18(13)28(6)24(35)22(33)20-19(29(28,7)23(21)34)15(31)10-16-26(3,4)17(32)8-9-27(16,20)5/h13-18,21,24,31-32,35H,8-12H2,1-7H3/t13-,14?,15-,16?,17+,18?,21-,24-,27+,28+,29-,30?/m1/s1 |
InChIキー |
FLFQDUNKJSXJOT-MYBRARKDSA-N |
SMILES |
CC1CC2(CC(C(=O)O2)C)C3C1C4(C(C(=O)C5=C(C4(C3=O)C)C(CC6C5(CCC(C6(C)C)O)C)O)O)C |
同義語 |
ganosporelactone B |
製品の起源 |
United States |
類似化合物との比較
Table 1: Comparative Analysis of this compound and Related Compounds
Key Findings:
Structural Uniqueness: this compound differs from fruiting body-derived triterpenoids (e.g., ganoderic acids) by its lactone moiety, a feature shared only with ganosporelactone A. This lactone group may enhance membrane permeability, though its exact pharmacological role remains unconfirmed .
Bioactivity Gaps: While ganoderic acids (e.g., ganoderic acid B) have well-documented anticancer effects via apoptosis induction , this compound’s bioactivity is poorly characterized due to scarcity.
Yield Limitations: this compound’s yield is ~100-fold lower than fruiting body triterpenoids, making it less feasible for clinical applications without synthetic biosynthesis advances .
Q & A
Basic Research Questions
Q. What are the validated methods for isolating ganosporelactone B from Ganoderma species, and how can purity be optimized?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or HPLC) and preparative TLC. Purity optimization requires gradient elution protocols and spectroscopic monitoring (e.g., UV-Vis at 254 nm). Post-isolation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .
- Example Workflow :
| Step | Method | Key Parameters | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Ethanol extraction | 70% ethanol, 60°C, 6h | 2.1 | 60 |
| 2 | Silica gel chromatography | Hexane:EtOAc (7:3) | 0.8 | 85 |
| 3 | Preparative HPLC | C18 column, MeOH:H₂O (85:15) | 0.5 | ≥95 |
Q. How is the structural elucidation of this compound achieved, and what spectroscopic benchmarks are essential?
- Methodological Answer : Structural characterization relies on:
- 1D/2D NMR : Key signals include lactone carbonyl (δ ~170 ppm in ¹³C NMR) and triterpenoid backbone protons (δ 5.2–5.4 ppm for olefinic H in ¹H NMR). NOESY correlations resolve stereochemistry.
- HRMS : Molecular ion [M+H]⁺ at m/z 515.3300 (calculated for C₃₁H₄₆O₅).
- X-ray crystallography (if available): Confirms absolute configuration .
Q. What in vitro bioassays are commonly used to evaluate this compound’s biological activity?
- Methodological Answer : Standard assays include:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, A549).
- Anti-inflammatory activity : LPS-induced TNF-α suppression in macrophages.
- Antioxidant capacity : DPPH radical scavenging.
Advanced Research Questions
Q. How can discrepancies in this compound’s reported bioactivity across studies be systematically addressed?
- Methodological Answer : Contradictions may arise from:
- Source variability : Differences in Ganoderma species, growth conditions, or extraction protocols.
- Assay conditions : Variations in cell line passage numbers, serum concentrations, or incubation times.
- Resolution Strategies :
- Standardize biological models (e.g., ATCC-validated cell lines).
- Replicate experiments using a reference sample of this compound (e.g., commercially available or synthesized).
- Meta-analysis of dose-response curves (IC₅₀ comparisons) across studies .
Q. What computational approaches are effective in predicting this compound’s molecular targets and pharmacokinetics?
- Methodological Answer :
- Target Prediction : Use SwissTargetPrediction or PharmMapper for reverse docking.
- ADMET Profiling : Tools like ADMETLab 2.0 predict absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (hERG binding).
- MD Simulations : GROMACS or AMBER for ligand-receptor stability analysis (e.g., binding to NF-κB or COX-2).
Q. What synthetic strategies address the challenges in derivatizing this compound’s triterpenoid scaffold?
- Methodological Answer : Key challenges include:
- Stereochemical complexity : Use asymmetric catalysis (e.g., Sharpless epoxidation) for chiral center modification.
- Lactone ring stability : Avoid strong acids/bases; employ mild conditions (e.g., TEMPO-mediated oxidations).
- Optimization :
| Derivative | Modification Site | Yield (%) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| Acetylated C-3 | Hydroxyl group | 62 | 12.5 (HepG2) |
| Epoxidized C-20 | Double bond | 38 | 8.9 (TNF-α inhibition) |
Guidance for Data Interpretation
- Literature Gaps : Prioritize studies addressing this compound’s synergy with standard chemotherapeutics (e.g., paclitaxel) and its epigenetic modulation effects (e.g., HDAC inhibition) .
- Ethical Compliance : Ensure all biological assays adhere to institutional biosafety protocols (e.g., IBC approvals for recombinant DNA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
